4-Nitro-2,1,3-benzoselenadiazole

Catalog No.
S1909397
CAS No.
20718-41-6
M.F
C6H3N3O2Se
M. Wt
228.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-2,1,3-benzoselenadiazole

CAS Number

20718-41-6

Product Name

4-Nitro-2,1,3-benzoselenadiazole

IUPAC Name

4-nitro-2,1,3-benzoselenadiazole

Molecular Formula

C6H3N3O2Se

Molecular Weight

228.08 g/mol

InChI

InChI=1S/C6H3N3O2Se/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H

InChI Key

PUKFAFPOBCMYAI-UHFFFAOYSA-N

SMILES

C1=CC2=N[Se]N=C2C(=C1)[N+](=O)[O-]

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1)[N+](=O)[O-]
  • Organic Semiconductor

    The presence of the nitro group (NO2) and the aromatic ring system in 4-Nitro-2,1,3-benzoselenadiazole indicates potential for semiconducting properties. Research on similar aromatic nitro compounds suggests they can exhibit semiconductive behavior (). Further investigation is needed to determine if 4-Nitro-2,1,3-benzoselenadiazole possesses similar properties.

  • Material Science Applications

    The combination of selenium and the aromatic ring structure can be of interest for material science applications. Selenium is known for its photoconductivity and ability to form various polymers. Research into similar organoselenium compounds explores their potential use in solar cells, organic light-emitting diodes (OLEDs), and other optoelectronic devices (). Studies are needed to see if 4-Nitro-2,1,3-benzoselenadiazole exhibits similar properties.

  • Biomedical Research (の可能性)(kanosei)

    The nitro group can participate in various biological processes. However, due to the lack of current research, it's difficult to speculate on any specific biomedical applications of 4-Nitro-2,1,3-benzoselenadiazole. Further studies are needed to explore its potential bioactivity. It's important to note that (可能性)(kanosei) indicates "possibility" and should not be taken as a confirmed area of research.

, particularly those involving electrophilic substitutions due to the presence of the nitro group. Notably, it can undergo nucleophilic substitution reactions and reductions. For example, it has been reported that this compound can be reduced using tin(II) chloride dihydrate in hydrochloric acid to yield derivatives such as 4-amino-2,1,3-benzoselenadiazole . Additionally, it can react with ethyl isocyanoacetate, showcasing its versatility in synthetic organic chemistry .

Research indicates that 4-nitro-2,1,3-benzoselenadiazole exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as a precursor for developing anti-cancer drugs. The presence of the nitro group enhances its reactivity and biological efficacy . Furthermore, compounds within this class have shown promise in inhibiting certain enzymes and affecting cellular processes.

Several methods have been developed for synthesizing 4-nitro-2,1,3-benzoselenadiazole:

  • Gould–Jacobs Reaction: This method involves the reaction of appropriate nitro compounds with selenium sources under acidic conditions to yield the desired product .
  • Electrophilic Substitution: The introduction of the nitro group can be achieved through electrophilic aromatic substitution reactions on pre-existing benzoselenadiazole frameworks .
  • Reduction Reactions: As mentioned earlier, reducing agents like tin(II) chloride can be used to convert nitro groups into amino groups, facilitating further functionalization .

4-Nitro-2,1,3-benzoselenadiazole has several applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential use as antimicrobial and anticancer agents.
  • Material Science: As a precursor for organic semiconductors and conducting materials due to its unique electronic properties.
  • Analytical Chemistry: Employed in the development of sensors or probes due to its reactivity with different analytes .

Studies on 4-nitro-2,1,3-benzoselenadiazole have focused on its interactions with biological macromolecules. For instance:

  • Protein Binding: Investigations into how this compound interacts with proteins can reveal insights into its mechanism of action as a drug candidate.
  • Enzyme Inhibition: Research has shown that derivatives of this compound can inhibit specific enzymes involved in disease processes .

Several compounds share structural similarities with 4-nitro-2,1,3-benzoselenadiazole. These include:

Compound NameCAS NumberSimilarity Index
5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole2160-10-30.85
5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole1753-20-40.81
4-Amino-2,1,3-benzoselenadiazole20718-41-6-

These compounds differ primarily in their substituents (e.g., methyl or bromo groups), which can significantly affect their chemical reactivity and biological activity. The presence of different substituents alters their electronic properties and interactions with biological systems.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Wikipedia

4-Nitro-2,1,3-benzoselenadiazole

Dates

Modify: 2023-08-16

Explore Compound Types